molecular formula C11H14ClNO3 B3375335 methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate CAS No. 1094364-33-6

methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate

Cat. No.: B3375335
CAS No.: 1094364-33-6
M. Wt: 243.68
InChI Key: GREGJLWAOFZOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate (CAS: 1094364-33-6, Ref: EN300-1655721) is a pyrrole-based ester with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . Its structure features a 2,5-dimethylpyrrole ring substituted at the 3-position with a 2-chloroacetyl group, linked via an acetoxy methyl ester.

Properties

IUPAC Name

methyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-7-4-9(10(14)5-12)8(2)13(7)6-11(15)16-3/h4H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREGJLWAOFZOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094364-33-6
Record name methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate typically involves the reaction of 2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (-CO-CH₂-Cl) is highly electrophilic, making it susceptible to nucleophilic substitution reactions.

Key Reactions:

  • Replacement with Amines :
    In analogous systems, chloroacetyl derivatives react with amines to form substituted acetamides. For example, ethyl 3-aminocrotonate reacts with chloroacetyl chloride to yield intermediates that undergo cyclization .

    Example Reaction :

    R NH2+Cl CH2CO R NH CO CH2 +HCl\text{R NH}_2+\text{Cl CH}_2\text{CO }\rightarrow \text{R NH CO CH}_2\text{ }+\text{HCl}

    Conditions: Room temperature or reflux in polar aprotic solvents (e.g., DMF, THF).

  • Alkoxy Substitution :
    Chloroacetyl groups can react with alcohols under basic conditions to form ethers or esters .

    Example :

    ROH+Cl CH2CO BaseRO CH2CO +HCl\text{ROH}+\text{Cl CH}_2\text{CO }\xrightarrow{\text{Base}}\text{RO CH}_2\text{CO }+\text{HCl}

Supporting Data:

Reaction TypeNucleophileProductConditionsReference
Amine SubstitutionPrimary AmineAcetamide DerivativeDMF, 60°C
Alkoxy SubstitutionMethanolMethoxy AcetateK₂CO₃, THF

Hydrolysis of the Ester Moiety

The methyl ester (-COOCH₃) can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Pathway:

COOCH3H+/OHCOOH+CH3OH\text{COOCH}_3\xrightarrow{\text{H}^+/\text{OH}^-}\text{COOH}+\text{CH}_3\text{OH}

  • Basic Hydrolysis :
    Saponification with NaOH or KOH yields the carboxylate salt, which can be acidified to the free acid.

  • Acidic Hydrolysis :
    Heating with HCl or H₂SO₄ directly produces the carboxylic acid .

Supporting Data:

ConditionReagentProductYieldReference
Basic1M NaOHCarboxylate Salt>90%
Acidic6M HClFree Acid~85%

Cyclization Reactions

The presence of both chloroacetyl and pyrrole groups enables intramolecular cyclization.

Example Pathway:

Under alkaline conditions, the chloroacetyl group may react with the pyrrole nitrogen to form fused heterocycles.

Cl CH2CO +Pyrrole NHBaseFused Thiazole Pyrrolone\text{Cl CH}_2\text{CO }+\text{Pyrrole NH}\xrightarrow{\text{Base}}\text{Fused Thiazole Pyrrolone}

This is analogous to the synthesis of thiazolo[3,2-a]pyrimidines via S-alkylation and cyclization .

Key Observations:

  • Cyclization typically requires heating (70–100°C) in basic media (e.g., ammonia or KOH) .

  • Products include 5- or 6-membered fused rings depending on reaction design .

Condensation Reactions

The carbonyl groups (ester and ketone) can participate in condensation reactions with aldehydes or amines.

Knoevenagel Condensation:

The active methylene group adjacent to the carbonyl can condense with aldehydes to form α,β-unsaturated derivatives.

Example :

CH3CO +R CHOCH2=C(O)R\text{CH}_3\text{CO }+\text{R CHO}\rightarrow \text{CH}_2=C(O)-R

This reactivity is seen in pyrrole derivatives condensed with benzaldehyde to form benzylidene adducts .

Biological Activity and Modifications

Derivatives of 2,5-dimethylpyrrole have shown enhanced bioactivity in monoclonal antibody production . Modifications at the chloroacetyl or ester groups could tune pharmacokinetic properties.

Scientific Research Applications

Methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The pyrrole ring can also interact with biological receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole Moieties

Compound 19: 4-({2-[N-(2,5-Dimethyl-1H-pyrrol-1-yl)]-3-[(sulfamoylphenyl)amino]}propanamide)
  • Structure : Contains a 2,5-dimethylpyrrole ring but differs in substituents, featuring a sulfamoylphenyl group and a propanamide chain instead of the chloroacetyl-ester moiety .
  • Synthesis : Prepared by refluxing hydrazide precursors with 2,5-hexanedione in acetic acid, yielding the pyrrole ring in 10 minutes .
  • Spectroscopic Data :
    • ¹³C-NMR : CH₃ groups on the pyrrole ring resonate at 10.91 ppm , while pyrrole carbons appear at 102.84 ppm and 126.69 ppm .
Triphenylplumbyl 2-[(2-Chloroacetyl)amino]acetate (CAS: 141361-78-6)
  • Structure : Shares the 2-chloroacetyl group but incorporates a triphenylplumbyl (lead-containing) moiety instead of the pyrrole ring .
  • Relevance: Highlights the versatility of chloroacetyl groups in organometallic chemistry, though the lead component raises toxicity concerns compared to the purely organic target compound .

Functional Group Analogues

4-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (Compound 18)
  • Structure : Replaces the pyrrole ring with a 3,5-dimethylpyrazole core and includes a sulfonamide group .
  • Synthesis : Derived from hydrazide precursors and 2,4-pentanedione under acidic conditions .
  • Comparison : Demonstrates the synthetic flexibility of heterocyclic systems but lacks the chloroacetyl functionality critical for electrophilic reactivity.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Availability Status
Methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate C₁₁H₁₄ClNO₃ 243.69 Chloroacetyl, pyrrole, methyl ester Discontinued
Compound 19 C₁₈H₂₃N₅O₃S 389.47 Pyrrole, sulfamoylphenyl, propanamide Research-grade (synthetic)
Triphenylplumbyl 2-[(2-chloroacetyl)amino]acetate C₁₆H₁₅Cl₂NO₃Pb 579.47 Chloroacetyl, triphenylplumbyl Specialized applications

Key Research Findings

Synthetic Routes :

  • The target compound’s pyrrole ring formation parallels methods used for Compound 19, where diketones react with hydrazides under acidic conditions . However, the chloroacetyl group introduces additional reactivity for further derivatization.
  • Triphenylplumbyl analogues highlight the use of chloroacetyl groups in heavy-metal coordination chemistry, though their applications are niche due to toxicity .

Spectroscopic Signatures :

  • The ¹³C-NMR chemical shifts for pyrrole carbons (~100–130 ppm) are consistent across pyrrole-containing compounds, but substituents like sulfonamide or chloroacetyl alter specific resonances .

Commercial Availability :

  • The discontinuation of the target compound contrasts with the ongoing use of pyrazole and sulfonamide derivatives (e.g., Compound 18) in medicinal chemistry .

Biological Activity

Methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate is a compound with a unique molecular structure that has garnered interest in the field of medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄ClNO₃
  • CAS Number : 1094364-33-6
  • SMILES Notation : CC1=CC(=C(N1CC(=O)OC)C)C(=O)CCl
  • Molecular Weight : 243.69 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent. The compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic properties against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds with pyrrole rings have shown cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal carcinoma). The presence of halogen substituents like chlorine is often correlated with enhanced activity due to increased lipophilicity and potential for better membrane permeability .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

Study on Cytotoxicity

A study published in MDPI evaluated various pyrrole derivatives for their cytotoxic effects. This compound was included in a series of tests where it demonstrated significant antiproliferative activity against several cancer cell lines. The study reported an IC50 value indicating effective concentration levels required for half-maximal inhibition of cell growth .

Compound NameCell LineIC50 (µM)
This compoundA43115.6
Similar Pyrrole DerivativeHT2912.4

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the pyrrole ring significantly impact the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups such as chlorine enhances the anticancer properties by stabilizing reactive intermediates formed during metabolism .

Q & A

Q. What are the established synthetic routes for methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate, and what experimental conditions are critical for high yield?

Methodological Answer: The compound can be synthesized via chloroacetylation of a pyrrole precursor. A typical procedure involves reacting 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid with oxalyl chloride in dry dichloromethane (DCM) under inert conditions . Key parameters include:

  • Stoichiometry : 5.0 equivalents of oxalyl chloride to ensure complete activation of the carboxylic acid.
  • Solvent : Anhydrous DCM to avoid hydrolysis of reactive intermediates.
  • Temperature : Room temperature (20–25°C) to balance reaction rate and side-product formation.

Q. Table 1: Example Synthesis Parameters

ReagentQuantity (mmol)EquivalentsSolventTemperature
Oxalyl chloride0.645.0DCM25°C
Pyrrole precursor0.131.0DCM25°C

Critical Note : Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials .

Q. How is this compound characterized spectroscopically?

Methodological Answer: Key characterization methods include:

  • 1^1H NMR : Peaks for pyrrole protons (δ 5.71 ppm, singlet), methyl esters (δ 3.72 ppm), and chloroacetyl groups (δ 4.1–4.3 ppm) .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (1750–1700 cm1^{-1}) and C-Cl bonds (750–550 cm1^{-1}) .
  • Elemental Analysis : Confirmation of C, H, N, and Cl content (e.g., calculated vs. experimental values for C12_{12}H14_{14}ClNO3_3) .

Q. Table 2: Representative 1^1H NMR Data

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Pyrrole protons5.71Singlet
Methyl ester (OCH3_3)3.72Singlet
Chloroacetyl CH2_24.1–4.3Quartet

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources (P210) .
  • Waste Disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer: DoE minimizes experimental trials while maximizing data quality. For synthesis optimization:

  • Factors : Temperature, reagent stoichiometry, solvent polarity.
  • Response Variables : Yield, purity (HPLC), reaction time.
  • Statistical Analysis : Use fractional factorial designs to identify significant interactions (e.g., temperature × solvent effects) .

Q. Table 3: DoE Framework for Reaction Optimization

FactorLevels (-1, 0, +1)Response Variable
Temperature (°C)15, 25, 35Yield (%)
Oxalyl chloride (equiv)3.0, 5.0, 7.0Purity (HPLC)
Solvent polarityDCM, THF, TolueneReaction time (h)

Q. How can computational methods resolve contradictions in reaction yield data?

Methodological Answer: Conflicting yield data may arise from unaccounted side reactions. Use:

  • Quantum Chemical Calculations : Identify transition states and activation energies (e.g., Gaussian software) to map competing pathways .
  • Reaction Path Analysis : Compare computed energy barriers with experimental kinetics to pinpoint rate-limiting steps .
  • Machine Learning : Train models on existing data to predict optimal conditions (ICReDD’s feedback loop methodology) .

Q. What strategies ensure compound stability during long-term storage?

Methodological Answer: Design accelerated stability studies under varied conditions:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60%, 75%), light exposure.
  • Analytical Tools : Monitor degradation via HPLC (retention time shifts) or FTIR (loss of carbonyl peaks) .
  • DoE Application : Use a 23^3 factorial design to assess interactions between variables .

Q. How can reaction mechanisms involving this compound be validated computationally?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulate intermediates (e.g., chloroacetyl-pyrrole adducts) and compare with experimental 13^{13}C NMR shifts .
  • Electron Density Maps : Visualize charge distribution to predict regioselectivity in further reactions (e.g., nucleophilic attack sites) .

Q. What advanced purification techniques address challenges in isolating this compound?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) for high-purity isolation .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data from analogues .
  • Membrane Separation : Explore nanofiltration for scalable purification (CRDC subclass RDF2050104) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.